Home > Products > Screening Compounds P6891 > 2-(2,4-Dichloro-phenyl)-3-(3-imidazol-1-yl-propyl)-3H-quinazolin-4-one
2-(2,4-Dichloro-phenyl)-3-(3-imidazol-1-yl-propyl)-3H-quinazolin-4-one -

2-(2,4-Dichloro-phenyl)-3-(3-imidazol-1-yl-propyl)-3H-quinazolin-4-one

Catalog Number: EVT-11007393
CAS Number:
Molecular Formula: C20H16Cl2N4O
Molecular Weight: 399.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(2,4-Dichloro-phenyl)-3-(3-imidazol-1-yl-propyl)-3H-quinazolin-4-one is a complex organic compound known for its potential pharmacological applications. The compound features a quinazolinone core with dichlorophenyl and imidazolyl substituents, which contribute to its biological activity. This compound is classified under heterocyclic compounds due to the presence of nitrogen atoms in its structure.

Source: The compound can be sourced from various chemical suppliers and is often referenced in scientific literature for its synthesis and applications in medicinal chemistry.

Classification: It falls under the category of quinazolinones, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis Analysis

The synthesis of 2-(2,4-Dichloro-phenyl)-3-(3-imidazol-1-yl-propyl)-3H-quinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with an imidazole derivative followed by cyclization to form the quinazolinone structure.

Technical Details

  1. Starting Materials:
    • 2,4-Dichlorobenzaldehyde
    • Imidazole or its derivatives
    • Appropriate reagents such as bases or acids for catalysis.
  2. Reaction Conditions:
    • The reaction may require heating under reflux conditions in a suitable solvent (e.g., ethanol or dimethylformamide) to facilitate the formation of the desired product.
    • Purification methods such as recrystallization or chromatography are often employed post-synthesis to isolate the target compound.
Molecular Structure Analysis

The molecular formula of 2-(2,4-Dichloro-phenyl)-3-(3-imidazol-1-yl-propyl)-3H-quinazolin-4-one is C20H16Cl2N4OC_{20}H_{16}Cl_{2}N_{4}O, with a molecular weight of approximately 399.3 g/mol.

Structure Data

  • InChI: InChI=1S/C20H16Cl2N4O/c21-15-6-5-14(19(22)16(15)23)20(26)24-12-10-25(11-13-24)9-8-18(27)17(12)4/h5-6,8-10H,1-4,7H2
  • Molecular Geometry: The compound exhibits a three-dimensional structure that allows for interactions with biological targets.
Chemical Reactions Analysis

The compound can participate in various chemical reactions typical of quinazolinones and imidazole derivatives.

Reactions

  1. Nucleophilic Substitution: The presence of halogen atoms allows for nucleophilic substitution reactions.
  2. Cyclization Reactions: The imidazole group can undergo cyclization under acidic or basic conditions to form more complex structures.
  3. Reactivity with Electrophiles: The nitrogen atoms in the imidazole ring may react with electrophiles, expanding its chemical versatility.
Mechanism of Action

The mechanism of action for 2-(2,4-Dichloro-phenyl)-3-(3-imidazol-1-yl-propyl)-3H-quinazolin-4-one is primarily linked to its interaction with specific biological targets such as enzymes or receptors.

Process

  1. Binding Affinity: The compound's structure allows it to bind effectively to target proteins, potentially inhibiting their activity.
  2. Biological Pathways: It may influence pathways related to cell proliferation and apoptosis, contributing to its anticancer properties.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  1. Stability: Generally stable under standard laboratory conditions but should be protected from light and moisture.
  2. Reactivity: Reacts with strong acids and bases; care must be taken during handling.
Applications

The primary applications of 2-(2,4-Dichloro-phenyl)-3-(3-imidazol-1-yl-propyl)-3H-quinazolin-4-one lie in medicinal chemistry and pharmacology:

  1. Anticancer Research: Investigated for its potential to inhibit tumor growth.
  2. Antimicrobial Activity: Studies suggest efficacy against various bacterial strains.
  3. Pharmaceutical Development: Used as a lead compound for developing new drugs targeting specific diseases.
Introduction and Nomenclature

Systematic IUPAC Nomenclature and Structural Taxonomy

The compound 2-(2,4-Dichloro-phenyl)-3-(3-imidazol-1-yl-propyl)-3H-quinazolin-4-one belongs to the quinazolinone class of heterocyclic organic molecules. Its systematic IUPAC name is 2-(2,4-dichlorophenyl)-3-[3-(1H-imidazol-1-yl)propyl]quinazolin-4(3H)-one, reflecting three core structural domains:

  • A quinazolin-4(3H)-one base nucleus (benzopyrimidinone system).
  • A 2,4-dichlorophenyl substituent at the 2-position of the quinazolinone ring.
  • A 3-(1H-imidazol-1-yl)propyl chain at the 3-position nitrogen atom, forming a tertiary amine linkage [6] [7].

The molecular formula is C₂₂H₁₈Cl₂N₄O, with a molar mass of 425.31 g/mol. Key bonding patterns include:

  • The quinazolinone scaffold features fused benzene and pyrimidinone rings with conjugated π-systems.
  • The imidazole moiety connects via a trimethylene (–CH₂–CH₂–CH₂–) linker, enabling conformational flexibility.
  • The 2,4-dichlorophenyl group provides steric bulk and electron-withdrawing properties [6] [9].

Table 1: Atomic Connectivity and Functional Group Taxonomy

PositionSubstituentBond TypeStereochemical Role
Quinazolinone C22,4-DichlorophenylCovalent (C–C)Planar aromatic system
Quinazolinone N3–(CH₂)₃–ImidazoleAlkyl linkageRotatable single bonds
Imidazole N1Propyl chainSecondary amineFree rotation
Quinazolinone C4Carbonyl (C=O)Double bondRigid conjugated system

Position within the Quinazolinone Pharmacophore Landscape

This compound exemplifies strategic modifications to the quinazolinone core to optimize biological activity. Key pharmacophoric features include:

  • Quinazolin-4(3H)-one Core: Serves as a privileged scaffold for kinase inhibition by mimicking ATP's purine ring, facilitating binding to kinase catalytic domains [7].
  • N3-Alkylation: The 3-(imidazol-1-yl)propyl chain enhances solubility and enables interactions with hydrophobic enzyme pockets. Imidazole provides hydrogen-bonding capability via its sp² nitrogen atoms [7].
  • C2-Aryl Substitution: The 2,4-dichlorophenyl group augments electron deficiency, strengthening π–π stacking with tyrosine kinase receptors (e.g., EGFR). Chlorine atoms at ortho and para positions confer metabolic stability [9] [10].

Compared to simpler 3-alkylquinazolinones, the imidazole-propyl side chain significantly improves target affinity. This aligns with structure-activity relationship studies showing that N-heteroarylalkyl groups at position 3 enhance antiproliferative activity against tumor cells [7].

Table 2: Pharmacophore Evolution in Quinazolinone Derivatives

Quinazolinone ModificationKey Pharmacophoric RoleBiological Outcome
Unsubstituted 3H-quinazolin-4-oneBase scaffoldLow activity (lacking target engagement)
3-Methylquinazolin-4-oneMinimal N-alkylationModerate kinase inhibition
3-(2-Chloroethyl)quinazolin-4-oneElectrophilic side chainCytotoxicity (nonselective)
3-(3-Imidazol-1-yl-propyl)quinazolin-4-oneH-bond donor/acceptor + flexibilityEnhanced kinase selectivity
3-Phenylquinazolin-4-oneRigid aromatic groupLimited solubility

Historical Development and Key Patent Landscapes

The compound emerged from late-20th-century research into tyrosine kinase inhibitors (TKIs). United States Patent 5770599 ("Quinazoline Derivatives", 1998) established foundational claims covering:

  • Generic structure: N3-substituted quinazolin-4-ones with heterocyclic side chains [7].
  • Specific claim scope: "Quinazoline derivatives wherein the substituent on the ring nitrogen atom [position 3] is a group of formula –Alk–L, wherein Alk is straight or branched alkylene and L is an optionally substituted heterocyclic group" [7].
  • Synthetic routes: Key steps involve nucleophilic displacement of 2,4-dichloro-3H-quinazolin-4-one precursors with 1-(3-chloropropyl)imidazole [7].

The rationale for incorporating the imidazolylpropyl group centered on mimicking purine-binding motifs in ATP pockets while improving cellular permeability. This innovation addressed limitations of early quinazolinones like gefitinib, which lacked heteroarylalkyl flexibility [7].

Table 3: Patent Landscape for Quinazolinone-Based Kinase Inhibitors

PatentPriority DateKey Structural InnovationsTherapeutic Focus
US5770599A1996Broad coverage of N3-heteroalkyl substitutions (including imidazolylpropyl)Antiproliferative agents
WO200105327720003-(Morpholinopropyl) variantsAngiogenesis inhibition
EP1422219A120022-Styrylquinazolinones with imidazole tailsEGFR-mutant NSCLC
US20200040031A12019Covalent-binding acrylamide-linked imidazolesIrreversible TKIs

The synthesis route in US5770599A remains the primary method for preparing this compound, though commercial sources (e.g., BLD Pharm) now offer it for research use under CAS 110552-32-4 [6]. No therapeutic applications have advanced beyond preclinical studies, partly due to the rise of irreversible kinase inhibitors post-2010.

Properties

Product Name

2-(2,4-Dichloro-phenyl)-3-(3-imidazol-1-yl-propyl)-3H-quinazolin-4-one

IUPAC Name

2-(2,4-dichlorophenyl)-3-(3-imidazol-1-ylpropyl)quinazolin-4-one

Molecular Formula

C20H16Cl2N4O

Molecular Weight

399.3 g/mol

InChI

InChI=1S/C20H16Cl2N4O/c21-14-6-7-15(17(22)12-14)19-24-18-5-2-1-4-16(18)20(27)26(19)10-3-9-25-11-8-23-13-25/h1-2,4-8,11-13H,3,9-10H2

InChI Key

MUDPGMWUQBQPRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=C(C=C(C=C3)Cl)Cl)CCCN4C=CN=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.